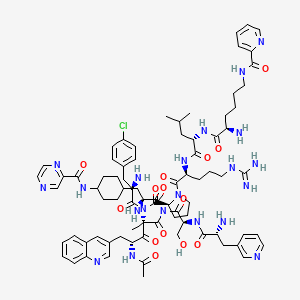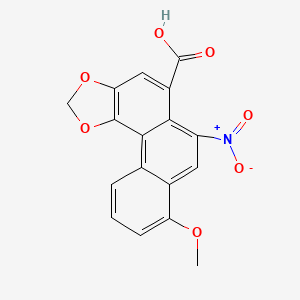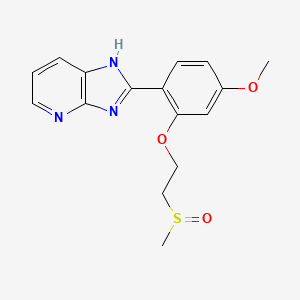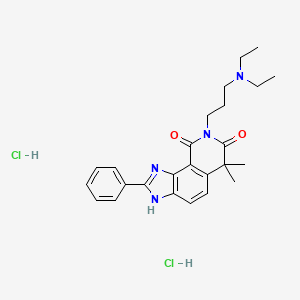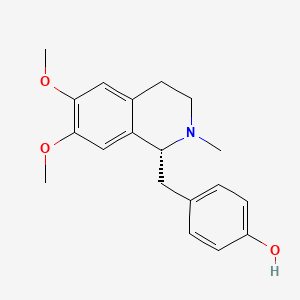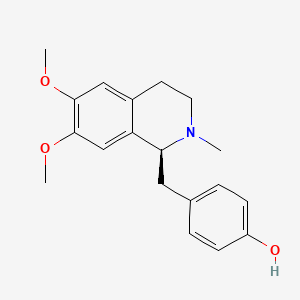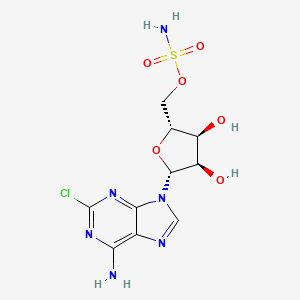
5'-Sulfamoyl-2-chloroadenosine
Übersicht
Beschreibung
5’-Sulfamoyl-2-chloroadenosine, also known as dealanylascamycin, belongs to the class of organic compounds known as purine nucleosides . Purine nucleosides are compounds comprising a purine base attached to a ribosyl or deoxyribosyl moiety .
Synthesis Analysis
The synthesis of 5’-Sulfamoyl-2-chloroadenosine involves a multi-step reaction . The steps are as follows:Molecular Structure Analysis
The molecular formula of 5’-Sulfamoyl-2-chloroadenosine is C10H13ClN6O6S . The structure of the compound can be found in various databases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5’-Sulfamoyl-2-chloroadenosine have been described in the Synthesis Analysis section above .Physical And Chemical Properties Analysis
The physical and chemical properties of 5’-Sulfamoyl-2-chloroadenosine can be found in various databases .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition and Antimicrobial Activity
5'-Sulfamoyl-2-chloroadenosine has been studied for its potential in inhibiting carbonic anhydrases (CA), a family of metalloenzymes. It shows significant inhibitory effects, with Ki values ranging from 65-234 nM, making it substantially more effective than similar compounds. Additionally, this compound exhibits antimicrobial activity against various microbes relevant to human health, including both Gram-negative and Gram-positive bacteria, as well as yeast. It has been found to have a minimum inhibitory concentration (MIC) of 5 µM against Gram-negative Escherichia coli (Mujumdar et al., 2018).
Antitubercular Activity
The compound has been explored as an antitubercular agent, particularly in inhibiting the enzyme MbtA in Mycobacterium tuberculosis. This enzyme is crucial for siderophore biosynthesis, which is vital for bacterial iron acquisition. Different derivatives of 5'-Sulfamoyl-2-chloroadenosine have shown varying degrees of effectiveness against tuberculosis under iron-limiting conditions, demonstrating its potential in treating this disease (Qiao et al., 2007; Dawadi et al., 2018; Neres et al., 2008; Gupte et al., 2008).
Enzymatic Inhibition
It acts as a competitive inhibitor of E. coli glutamyl-tRNA synthetase, displaying potent inhibitory properties. This highlights its role in influencing bacterial protein synthesis and metabolism (Bernier et al., 2005).
Solid-Phase Synthesis Applications
The compound's solid-phase synthesis methods have been developed, showcasing its potential in the efficient parallel synthesis of related compounds. These derivatives play an important role in various metabolic pathways and could be potential drug targets (Redwan et al., 2012).
Study of Antitubercular Activity Models
Models have been developed to study the antitubercular activity of 5'-Sulfamoyl-2-chloroadenosine derivatives, providing insights into the structural features influencing their biological activity. This contributes to understanding how modifications in the compound can impact its efficacy against tuberculosis (Goyal et al., 2010).
Activation of Sulfamoyl Chlorides
Research has also explored the activation of sulfamoyl chlorides, including 5'-Sulfamoyl-2-chloroadenosine, through silyl radical-mediated reactions. This provides new avenues for synthesizing aliphatic sulfonamides, expanding the potential applications of this compound in medicinal chemistry (Hell et al., 2019).
Enzymatic Synthesis of Sulfated Oligosaccharides
The compound has been implicated in studies related to the enzymatic synthesis of sulfated oligosaccharides, demonstrating its relevance in biochemical research and potential applications in developing therapeutic agents (Burkart et al., 2000).
Parasitic Inhibition
It has been identified as a potent inhibitor against various parasitic protozoans, including Trypanosoma and Leishmania, indicating its potential use in treating parasitic infections (Dixit et al., 2012).
Insights into Sulfotransferase Function
Studies involving 5'-Sulfamoyl-2-chloroadenosine have provided insights into the function and flexibility of sulfotransferases, enzymes that play a crucial role in the metabolism of drugs and hormones. This research enhances our understanding of these enzymes, which could lead to improved drug development and toxicological studies (Negishi et al., 2001; Zhao et al., 2015; Glatt & Meinl, 2004).
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN6O6S/c11-10-15-7(12)4-8(16-10)17(2-14-4)9-6(19)5(18)3(23-9)1-22-24(13,20)21/h2-3,5-6,9,18-19H,1H2,(H2,12,15,16)(H2,13,20,21)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUGCRSKMUFKHR-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COS(=O)(=O)N)O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)N)O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40985140 | |
| Record name | 2-Chloro-9-(5-O-sulfamoylpentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Sulfamoyl-2-chloroadenosine | |
CAS RN |
66522-52-9 | |
| Record name | 5'-Sulfamoyl-2-chloroadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066522529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-9-(5-O-sulfamoylpentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



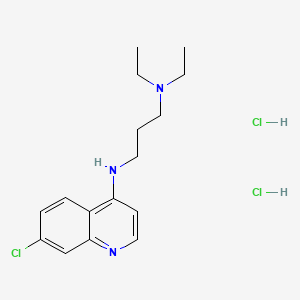
![(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate](/img/structure/B1667581.png)
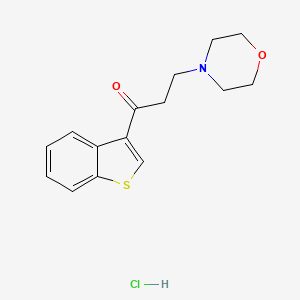
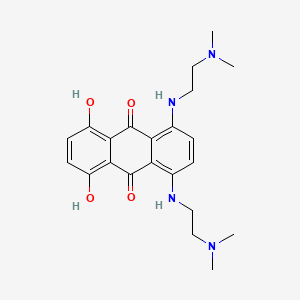
![2-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B1667585.png)
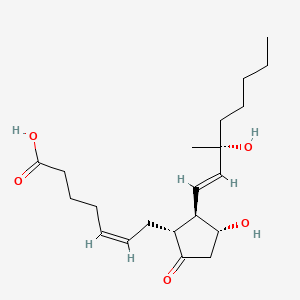
![(S)-6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(4-hydroxyisoxazolidine-2-carbonyl)-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1667588.png)
